molecular formula C5H5ClN2O3S B13348006 5-Methoxypyrazine-2-sulfonyl chloride CAS No. 1108654-58-5

5-Methoxypyrazine-2-sulfonyl chloride

Cat. No.: B13348006
CAS No.: 1108654-58-5
M. Wt: 208.62 g/mol
InChI Key: MOYRDVWXZYCSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is a sulfonyl chloride derivative of methoxypyrazine, characterized by the presence of a sulfonyl chloride group attached to the pyrazine ring. This compound is primarily used in research and development within the chemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrazine-2-sulfonyl chloride typically involves the chlorination of 5-methoxypyrazine-2-sulfonic acid. One common method includes the use of chlorosulfonic acid as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of sulfonyl chlorides, including this compound, can be optimized using continuous flow protocols. This method enhances the safety and efficiency of the process by providing better control over reaction parameters and reducing the risk of thermal runaway .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxypyrazine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypyrazine-2-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity compared to other methoxypyrazines. This makes it particularly valuable in the synthesis of sulfonamide-based compounds and other specialized chemical applications .

Properties

CAS No.

1108654-58-5

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.62 g/mol

IUPAC Name

5-methoxypyrazine-2-sulfonyl chloride

InChI

InChI=1S/C5H5ClN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3

InChI Key

MOYRDVWXZYCSNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=N1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.